molecular formula C30H30N4O5S2 B11100499 4-[(4-{2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]morpholine

4-[(4-{2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]morpholine

Cat. No.: B11100499
M. Wt: 590.7 g/mol
InChI Key: KYKKQZALUWACCC-UHFFFAOYSA-N
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Description

4-(4-{2-[3,5-BIS(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}BENZENESULFONYL)MORPHOLINE is a complex organic compound that features a unique combination of pyrazole, thiazole, and morpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{2-[3,5-BIS(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}BENZENESULFONYL)MORPHOLINE typically involves multi-step organic reactions The initial step often includes the formation of the pyrazole ring through a cyclization reaction involving hydrazine and a diketoneThe final step involves the sulfonylation of the morpholine ring, which is achieved through a reaction with a sulfonyl chloride derivative under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-(4-{2-[3,5-BIS(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}BENZENESULFONYL)MORPHOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl chloride[][2].

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in the presence of a base like triethylamine[][2].

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted morpholine derivatives[2][2].

Scientific Research Applications

4-(4-{2-[3,5-BIS(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}BENZENESULFONYL)MORPHOLINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties[][3].

Mechanism of Action

The mechanism of action of 4-(4-{2-[3,5-BIS(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}BENZENESULFONYL)MORPHOLINE involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by acting as an agonist or antagonist. The pathways involved may include signal transduction cascades, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C30H30N4O5S2

Molecular Weight

590.7 g/mol

IUPAC Name

4-[4-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]phenyl]sulfonylmorpholine

InChI

InChI=1S/C30H30N4O5S2/c1-37-24-9-3-21(4-10-24)27-19-29(23-5-11-25(38-2)12-6-23)34(32-27)30-31-28(20-40-30)22-7-13-26(14-8-22)41(35,36)33-15-17-39-18-16-33/h3-14,20,29H,15-19H2,1-2H3

InChI Key

KYKKQZALUWACCC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C3=NC(=CS3)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5)C6=CC=C(C=C6)OC

Origin of Product

United States

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